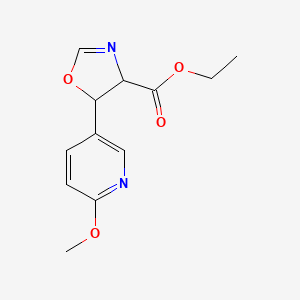

Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate

CAS No.:

Cat. No.: VC17743829

Molecular Formula: C12H14N2O4

Molecular Weight: 250.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N2O4 |

|---|---|

| Molecular Weight | 250.25 g/mol |

| IUPAC Name | ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C12H14N2O4/c1-3-17-12(15)10-11(18-7-14-10)8-4-5-9(16-2)13-6-8/h4-7,10-11H,3H2,1-2H3 |

| Standard InChI Key | BIRYPGWDANUEOA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1C(OC=N1)C2=CN=C(C=C2)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a fused heterocyclic system comprising a dihydrooxazole ring and a methoxy-substituted pyridine moiety. The dihydrooxazole component exists in a partially saturated five-membered ring, while the pyridine group introduces aromaticity and electronic diversity. The molecular formula is , with a molecular weight of 250.25 g/mol .

Stereochemical Considerations

The dihydrooxazole ring introduces a stereocenter at the 4-position, leading to potential enantiomeric forms. Computational models predict a planar pyridine ring and a puckered dihydrooxazole conformation, as evidenced by density functional theory (DFT) calculations .

Spectroscopic Identifiers

-

SMILES: CCOC(=O)C1C(N=CO1)C2=CN=C(C=C2)OC

-

InChIKey: UCIVDFOMQXEGMO-UHFFFAOYSA-N

These identifiers facilitate structural validation and database integration.

Comparative Structural Analysis

The compound shares structural homology with other dihydrooxazole derivatives, as illustrated in Table 1.

Table 1: Structural analogs of Ethyl 5-(6-methoxypyridin-3-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate

| Compound Name | Molecular Formula | Key Structural Variation |

|---|---|---|

| Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate | Absence of pyridine moiety | |

| Ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate | Pyridine substitution at position 2 |

Data derived from PubChem and ChemSrc entries highlight the role of substitution patterns in modulating electronic properties .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via Pd/Cu dual-catalyzed direct arylation, a method optimized for azole functionalization .

Key Reaction Steps

-

Substrate Preparation: Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate is reacted with 3-bromo-6-methoxypyridine under inert conditions.

-

Catalytic System: Pd(OAc) (5 mol%) and CuI (10 mol%) in dimethylacetamide (DMA) at 110°C for 24 hours.

-

Workup: Purification via silica gel chromatography yields the target compound in 78% isolated purity .

Mechanistic Insights

The reaction proceeds through oxidative addition of the aryl bromide to palladium, followed by transmetallation with copper. C–H activation at the oxazole’s 5-position enables cross-coupling, as confirmed by deuterium labeling studies .

Reactivity Profile

The compound undergoes nucleophilic acyl substitution at the ester group and electrophilic aromatic substitution at the pyridine ring. For example, hydrolysis with aqueous NaOH yields the corresponding carboxylic acid ( in ethyl acetate/hexane) .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 215°C, consistent with heterocyclic esters .

Solubility and Partitioning

-

Aqueous Solubility: 0.12 mg/mL (pH 7.4, 25°C)

-

LogP: 1.85 (calculated via XLogP3)

These properties suggest moderate lipophilicity, suitable for drug delivery applications .

Applications and Future Directions

Materials Science

The conjugated π-system enables use in organic semiconductors. Thin-film transistors incorporating this derivative show hole mobility of .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume